
N-Benzyl-3-bromopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-bromopropan-1-amine is an organic compound with the molecular formula C10H14BrN It is a brominated amine, where a benzyl group is attached to the nitrogen atom of 3-bromopropan-1-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromopropan-1-amine typically involves the reaction of benzylamine with 3-bromopropylamine. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction proceeds as follows:
- Benzylamine is reacted with 3-bromopropylamine in the presence of NBS and a catalytic amount of benzoyl peroxide.
- The mixture is refluxed in CCl4 to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-bromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of N-benzyl-3-bromopropanal or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-Benzyl-3-azidopropan-1-amine, N-Benzyl-3-thiocyanatopropan-1-amine.
Reduction: N-Benzyl-3-aminopropan-1-amine.
Oxidation: N-Benzyl-3-bromopropanal.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-bromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Benzyl-3-bromopropan-1-amine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The benzyl group can also participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropylamine: Similar structure but lacks the benzyl group.
N-Benzyl-3-aminopropan-1-amine: Reduced form of N-Benzyl-3-bromopropan-1-amine.
N-Benzyl-3-azidopropan-1-amine: Substitution product with azide group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
70052-93-6 |
|---|---|
Molekularformel |
C10H14BrN |
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
N-benzyl-3-bromopropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI-Schlüssel |
BHXQCWNGVXNCJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


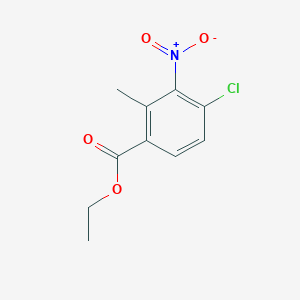


![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
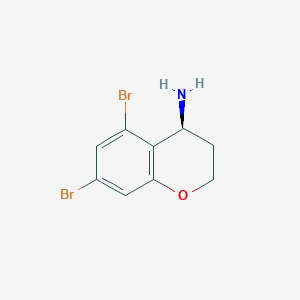
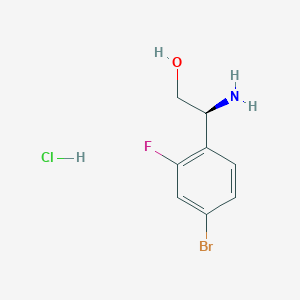
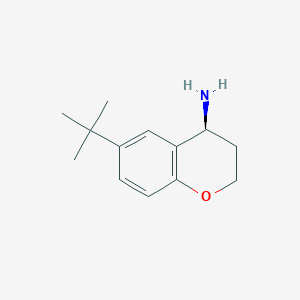

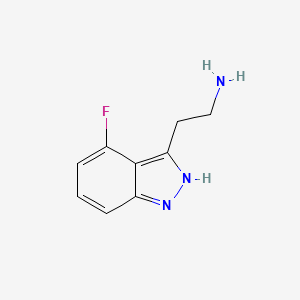
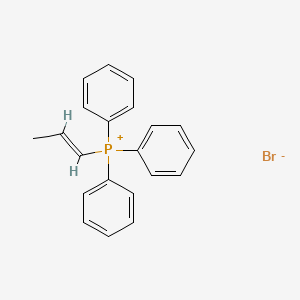
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
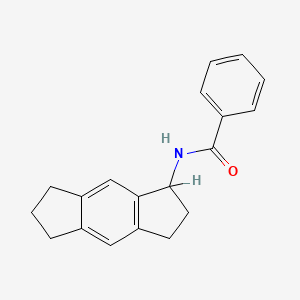
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)
